4-Ethoxy-2,3-dimethylbenzoic acid methyl ester
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Overview
Description
4-Ethoxy-2,3-dimethylbenzoic acid methyl ester is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is also known by its IUPAC name, methyl 4-ethoxy-2,3-dimethylbenzoate . This compound is typically found in a liquid form and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 4-Ethoxy-2,3-dimethylbenzoic acid methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-ethoxy-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions typically include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
4-Ethoxy-2,3-dimethylbenzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethoxy-2,3-dimethylbenzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3-dimethylbenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions. The aromatic ring may also interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
4-Ethoxy-2,3-dimethylbenzoic acid methyl ester can be compared with other similar compounds, such as:
Methyl 4-ethoxybenzoate: Similar structure but lacks the dimethyl groups on the aromatic ring.
Methyl 2,3-dimethylbenzoate: Similar structure but lacks the ethoxy group.
Ethyl 2,3-dimethylbenzoate: Similar structure but has an ethyl ester group instead of a methyl ester group.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 4-ethoxy-2,3-dimethylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-5-15-11-7-6-10(12(13)14-4)8(2)9(11)3/h6-7H,5H2,1-4H3 |
InChI Key |
BOCAVZUMZWOSSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)OC)C)C |
Origin of Product |
United States |
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